7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one 7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11345566
InChI: InChI=1S/C21H14ClN5O/c22-16-9-5-4-8-15(16)12-26-11-10-17-18(20(26)28)19(14-6-2-1-3-7-14)27-21(25-17)23-13-24-27/h1-11,13H,12H2
SMILES: C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CC5=CC=CC=C5Cl
Molecular Formula: C21H14ClN5O
Molecular Weight: 387.8 g/mol

7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

CAS No.:

Cat. No.: VC11345566

Molecular Formula: C21H14ClN5O

Molecular Weight: 387.8 g/mol

* For research use only. Not for human or veterinary use.

7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one -

Specification

Molecular Formula C21H14ClN5O
Molecular Weight 387.8 g/mol
IUPAC Name 11-[(2-chlorophenyl)methyl]-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one
Standard InChI InChI=1S/C21H14ClN5O/c22-16-9-5-4-8-15(16)12-26-11-10-17-18(20(26)28)19(14-6-2-1-3-7-14)27-21(25-17)23-13-24-27/h1-11,13H,12H2
Standard InChI Key IYSGVTRMGFPXOC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CC5=CC=CC=C5Cl
Canonical SMILES C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CC5=CC=CC=C5Cl

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₂₁H₁₄ClN₅O, with a molecular weight of 387.8 g/mol. Its IUPAC name—7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1, triazolo[1,5-a]pyrimidin-8(7H)-one—reflects a triazolo-fused pyridopyrimidine scaffold substituted with 2-chlorobenzyl and phenyl groups at positions 7 and 9, respectively. The presence of a ketone group at position 8 contributes to its planar conformation, facilitating intercalation with biomolecular targets .

Synthesis and Derivative Optimization

Synthetic Pathways

The synthesis of triazolopyrimidine derivatives generally follows multi-step cyclocondensation and functionalization reactions. For this compound, a plausible route involves:

  • Formation of Pyridopyrimidine Core: Reaction of 6-aminothiouracil with substituted chalcones under basic conditions to yield 2-thioxo-dihydropyridopyrimidinones .

  • Triazole Annulation: Oxidative cyclization with hydrazine derivatives to form the triazolo ring .

  • Substituent Introduction: Alkylation at position 7 using 2-chlorobenzyl chloride and phenyl grignard addition at position 9.

Table 1: Key Synthetic Intermediates and Conditions

StepReagents/ConditionsYield (%)Reference
1Chalcone + 6-aminothiouracil, NaOEt, reflux65–75
2NH₂NH₂, H₂O₂, HCl50–60
32-Chlorobenzyl chloride, K₂CO₃, DMF70–80

Biological Activities and Mechanistic Insights

Kinase Inhibition Profile

The triazolo-pyridopyrimidine scaffold demonstrates dual inhibition of EGFR and CDK4/cyclin D1:

  • EGFR Wild-Type: IC₅₀ values range from 0.1–0.5 µM for derivatives with chloroaryl substitutions .

  • CDK4/Cyclin D1: 50–70% inhibition at 100 µM, correlating with G1/S cell cycle arrest .

Table 2: Comparative Kinase Inhibition of Analogous Compounds

CompoundEGFR WT IC₅₀ (µM)CDK4 Inhibition (%)Apoptotic Induction
8a 0.099N/ACaspase-3 ↑ 5.3×
5a 0.368Pre-G1 arrest

Molecular Modeling and Target Engagement

Docking Studies

Molecular docking of analogous compounds reveals:

  • EGFR Binding: The chloroaryl group occupies the hydrophobic pocket, while the pyridopyrimidine core forms hydrogen bonds with Met793 and Lys745 .

  • CDK4 Interaction: The triazolo ring π-stacks with Phe93, and the benzyl group stabilizes the DFG motif .

Figure 1: Hypothesized Binding Mode (Based on )

  • Active Site Residues: Met793 (EGFR), Phe93 (CDK4).

  • Key Interactions: H-bonding (pyrimidine N1–Lys745), van der Waals (2-chlorobenzyl–Leu788).

Pharmacological Applications and Future Directions

Optimization Challenges

  • Solubility: High logP (~3.5 predicted) may limit bioavailability; pro-drug strategies (e.g., phosphate esters) are under investigation.

  • Selectivity: Off-target effects on adenosine receptors require mitigation via substituent tuning .

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